molecular formula C13H20BrNO2 B142422 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 80827-62-9

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B142422
CAS No.: 80827-62-9
M. Wt: 302.21 g/mol
InChI Key: QQCVFKSWYYHXMA-UHFFFAOYSA-N
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Description

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a spirocyclic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spiro structure, which consists of two rings sharing a single atom. The presence of a bromobutyl group and an azaspiro framework makes this compound interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and context of the interaction . Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of certain enzymes, leading to competitive inhibition and subsequent alteration of enzymatic activity . Additionally, this compound can activate transcription factors, resulting in upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for consistent experimental outcomes . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can induce adaptive cellular responses, potentially leading to altered cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular resilience . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . The metabolites of 8-(4-Bromobutyl)-8-azaspiro

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with a bromobutylamine derivative. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azaspiro derivatives, while oxidation and reduction reactions can produce different functionalized spiro compounds .

Scientific Research Applications

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific bromobutyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCVFKSWYYHXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458868
Record name 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80827-62-9
Record name 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080827629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EN6PP2W1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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